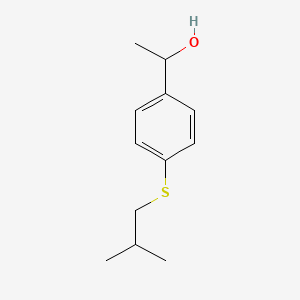
1-(4-(Isobutylthio)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Isobutylthio)phenyl)ethanol is an organic compound with the molecular formula C12H18OS It is a derivative of phenyl ethanol, where the phenyl ring is substituted with an isobutylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-(Isobutylthio)phenyl)ethanol can be synthesized through the reduction of 1-(4-(isobutylthio)phenyl)ethanone. The reduction can be carried out using sodium borohydride in methanol as the reducing agent. The reaction mixture is typically stirred at room temperature for a specific period, followed by the addition of hydrochloric acid to quench the reaction. The product is then extracted using an organic solvent such as petroleum ether and dried over anhydrous sodium sulfate .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation of 1-(4-(isobutylthio)phenyl)ethanone. This process involves the use of a catalyst composition comprising copper and other metals. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Isobutylthio)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The isobutylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products
Oxidation: 1-(4-(Isobutylthio)phenyl)ethanone.
Reduction: 1-(4-(Isobutylthio)phenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
1-(4-(Isobutylthio)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic activity and effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-(isobutylthio)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and receptor binding, leading to various biological effects. For example, its cytotoxic activity may be attributed to its ability to induce oxidative stress and disrupt cellular homeostasis .
Comparison with Similar Compounds
1-(4-(Isobutylthio)phenyl)ethanol can be compared with other similar compounds such as:
1-(4-Isobutylphenyl)ethanol: Lacks the thio group, resulting in different chemical reactivity and biological activity.
1-(4-(Isobutylthio)phenyl)ethanone: The ketone analog, which has different chemical properties and applications.
1-(4-(Isobutylthio)phenyl)ethane: The fully reduced form, which is less reactive and has different uses.
The presence of the isobutylthio group in this compound imparts unique chemical properties, making it distinct from its analogs and useful in specific applications.
Properties
Molecular Formula |
C12H18OS |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
1-[4-(2-methylpropylsulfanyl)phenyl]ethanol |
InChI |
InChI=1S/C12H18OS/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10,13H,8H2,1-3H3 |
InChI Key |
XCFVWFUBGGQPDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[cyclobutane-1,1'-inden]-2'(3'H)-one](/img/structure/B12995602.png)
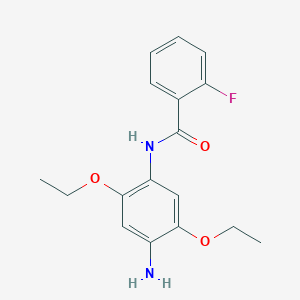
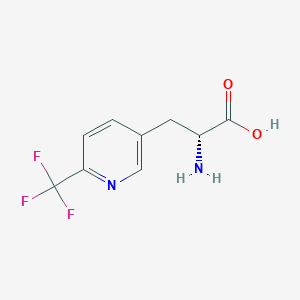
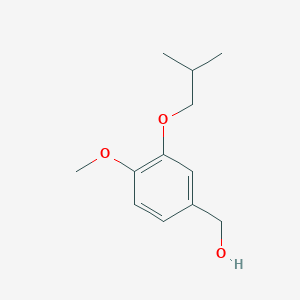
![2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetic acid](/img/structure/B12995622.png)
![4-Isopropyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B12995645.png)
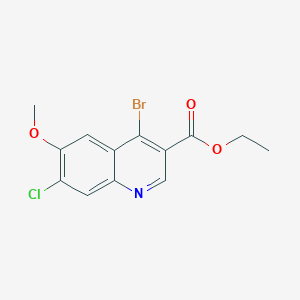
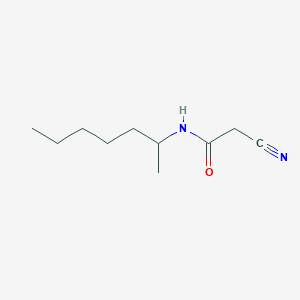

![6-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12995679.png)

![3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12995684.png)
![5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid](/img/structure/B12995688.png)
